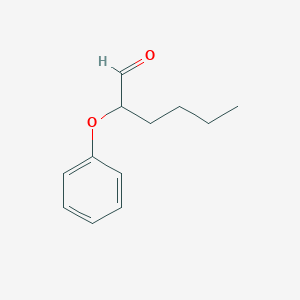

Hexanal, 2-phenoxy-

Description

Conceptual Frameworks for Alkoxy-Substituted Aldehydes in Organic Chemistry

The chemical behavior of Hexanal (B45976), 2-phenoxy- is governed by the interplay between its aldehyde and phenoxy moieties. Aldehydes are a cornerstone of organic chemistry, prized for their reactivity as electrophiles in a wide array of carbon-carbon bond-forming reactions. The presence of an alkoxy group at the α-position, as in the case of the phenoxy group in Hexanal, 2-phenoxy-, introduces several key electronic and steric effects that modulate this reactivity.

The oxygen atom of the phenoxy group can exert an electron-withdrawing inductive effect due to its electronegativity, which can influence the reactivity of the adjacent carbonyl group. This is a critical consideration in nucleophilic addition reactions, a hallmark of aldehyde chemistry. Furthermore, the stereochemistry of reactions involving α-alkoxy aldehydes is a subject of significant research, with the alkoxy group capable of directing the approach of incoming nucleophiles, leading to diastereoselective transformations. For instance, in reactions with 2-alkoxy aldehydes, the stereoselectivity can be dominated by the chirality of the aldehyde, often proceeding through a chelation-controlled mechanism. rsc.org

The ether linkage itself, a phenyl ether in this instance, is generally stable but can be cleaved under specific, often rigorous, chemical or enzymatic conditions. Research into the anaerobic cleavage of 2-phenoxyethanol (B1175444), a related compound, has revealed pathways for its conversion to phenol (B47542) and acetaldehyde, highlighting a potential route for the degradation or transformation of the phenoxy moiety.

Moreover, α,β-unsaturated aldehydes with α-alkoxy substituents are recognized as important structural motifs in numerous biologically active natural products. nih.gov These compounds can act as chemical equivalents of other important molecules and have been shown to possess activities such as DNA inhibition. nih.gov While Hexanal, 2-phenoxy- is a saturated aldehyde, the principles governing the synthesis and reactivity of these related unsaturated systems provide a valuable framework for understanding its potential applications.

Evolution of Research Interests Pertaining to Hexanal, 2-phenoxy-

Direct and extensive research focusing solely on Hexanal, 2-phenoxy- is not prominent in the existing literature. However, the evolution of scientific interest in structurally related compounds allows for a historical contextualization.

Early research in the mid-20th century identified and characterized various carbonyl compounds, including hexanal, in natural products like bread, often employing techniques like paper chromatography with reagents such as 2-phenoxyethanol. cerealsgrains.org This foundational work laid the groundwork for understanding the occurrence and properties of aldehydes in complex matrices.

More recent research, particularly from the late 20th and early 21st centuries, has seen a surge of interest in the biological activities and applications of related aldehydes. For example, hexanal and its unsaturated counterpart, (E)-2-hexenal, have been investigated for their antimicrobial properties and their role in extending the shelf-life of fresh produce. researchgate.net The enzymatic production of these "green leaf volatiles" in plants is an active area of research, with studies identifying specific isomerases responsible for their biosynthesis.

Concurrently, there has been a growing focus on the environmental fate and toxicological profiles of phenoxy-containing compounds. Studies on 2-phenoxyethanol, a common preservative, have investigated its biotransformation and toxicokinetics in humans, reflecting a broader trend towards understanding the impact of synthetic chemicals on biological systems and the environment. nih.gov

The synthesis of α-functionally substituted aldehydes, including those with alkoxy groups, has also been a topic of ongoing research, with the development of novel synthetic methods to access these valuable building blocks. nih.govresearchgate.net The interest in these compounds stems from their utility in the synthesis of complex molecules and materials. The study of phenolic aldehydes in atmospheric chemistry, particularly their oxidation and contribution to secondary organic aerosol formation, is a more recent research direction, highlighting the evolving understanding of the environmental roles of such compounds. acs.org

While "Hexanal, 2-phenoxy-" itself has not been the subject of extensive dedicated studies, the collective body of research on related aldehydes and phenoxy compounds points towards its potential relevance in fields ranging from synthetic organic chemistry and materials science to food science and environmental chemistry.

Chemical Data

Below are data tables for "Hexanal, 2-phenoxy-" and a related, more commonly cited isomer, "6-Phenoxyhexanal". It is important to note that the data for "Hexanal, 2-phenoxy-" is limited and primarily based on computational predictions for related structures, while more data is available for its isomer.

Table 1: Properties of Hexanal, 2-phenoxy- and its Isomer

| Property | Hexanal, 2-phenoxy- (Predicted/Related) | 6-Phenoxyhexanal |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol | 192.25 g/mol |

| IUPAC Name | 2-Phenoxyhexanal | 6-Phenoxyhexanal |

| CAS Number | Not available | 19790-63-7 |

Table 2: Predicted Physicochemical Properties

| Property | 2-(4-nitrophenoxy)hexanal (B8091231) (Related Structure) | 6-Phenoxyhexanal |

|---|---|---|

| Boiling Point | 376.7±17.0 °C | Not available |

| Density | 1.154±0.06 g/cm³ | Not available |

| XLogP3-AA | Not available | 2.4 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 4 | 2 |

| Rotatable Bond Count | 7 | 7 |

Note: Data for 2-(4-nitrophenoxy)hexanal is provided as a reference for a 2-phenoxy substituted hexanal derivative due to the limited availability of data for the parent compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

158745-55-2 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-phenoxyhexanal |

InChI |

InChI=1S/C12H16O2/c1-2-3-7-12(10-13)14-11-8-5-4-6-9-11/h4-6,8-10,12H,2-3,7H2,1H3 |

InChI Key |

JYTUWJQIUCBEOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexanal, 2 Phenoxy

Catalytic Approaches to C-O Bond Formation in Hexanal (B45976), 2-phenoxy- Synthesis

The cornerstone of synthesizing Hexanal, 2-phenoxy- is the formation of the ether linkage between the phenyl group and the hexanal backbone at the alpha position. Catalytic methods are paramount in achieving this transformation with efficiency and selectivity. These approaches can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis in Phenoxyaldehyde Synthesis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. richmond.edu For the synthesis of aryl ethers like Hexanal, 2-phenoxy-, palladium- and copper-catalyzed cross-coupling reactions are the most prominent homogeneous methods.

The Buchwald-Hartwig C-O coupling reaction is a powerful palladium-catalyzed method for forming aryl ethers from aryl halides or triflates and alcohols. wikipedia.org This reaction is known for its wide substrate scope and functional group tolerance, operating under relatively mild conditions. wikipedia.orgnrochemistry.com The general catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl halide, followed by reaction with the alcohol and subsequent reductive elimination to yield the ether product and regenerate the catalyst. nrochemistry.com While specific application to 2-hydroxyhexanal is not widely documented, the principles of Buchwald-Hartwig coupling suggest its potential for the synthesis of Hexanal, 2-phenoxy-. A significant challenge would be the chemoselectivity, as the aldehyde functionality could potentially interfere with the catalytic cycle.

Another classical yet relevant method is the Ullmann condensation, which typically uses a copper catalyst to couple an aryl halide with an alcohol or phenoxide. researchgate.net Traditional Ullmann reactions require harsh conditions, but modern advancements have led to the development of ligated copper systems that operate under milder temperatures. google.com

| Catalytic System | Typical Reactants | General Conditions | Potential Advantages for Hexanal, 2-phenoxy- Synthesis |

| Buchwald-Hartwig | Aryl halide/triflate, Alcohol | Pd(0) catalyst, Ligand (e.g., BINAP, dppf), Base (e.g., Cs2CO3), Anhydrous solvent, 80-120°C nrochemistry.comgoogle.com | Mild conditions, high yields, broad functional group tolerance. wikipedia.org |

| Ullmann Condensation | Aryl halide, Alcohol/Phenoxide | Cu catalyst, Ligand (e.g., phenanthroline), Base, High temperature (can be milder with modern ligands) google.com | Utilizes a more earth-abundant metal catalyst (copper). |

Heterogeneous Catalysis for Selective Aldehyde Functionalization

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of easy separation, reusability, and often, enhanced stability. acs.org For the synthesis of Hexanal, 2-phenoxy-, solid acid catalysts have shown utility. A patent describes the synthesis of 2-phenoxyhexanal in the presence of Amberlyst 15, a sulfonic acid-functionalized polystyrene resin. google.com This approach is particularly relevant in the context of large-scale production where catalyst recycling is economically crucial.

The use of such solid acid catalysts can be seen in the cyclization of 2-phenoxyalkanals to 2-alkylbenzo[b]furans, where Amberlyst-15 has been employed in boiling chlorobenzene (B131634) or toluene. lookchem.com This indicates the catalyst's compatibility with the phenoxyaldehyde structure.

Chemo- and Regioselective Preparations of Hexanal, 2-phenoxy-

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of Hexanal, 2-phenoxy-. The primary issue is the presence of the reactive aldehyde group, which can undergo side reactions under the conditions required for C-O bond formation. Furthermore, the synthesis must ensure that the phenoxy group is introduced specifically at the C-2 position of the hexanal chain.

A key strategy to circumvent chemoselectivity problems is to introduce the aldehyde functionality at a later stage of the synthesis. This is exemplified by the Rosenmund reduction of a 2-phenoxyhexanoyl chloride precursor. lookchem.com In this approach, the ether linkage is formed on a carboxylic acid derivative, which is then converted to the acid chloride and subsequently reduced to the aldehyde. The Rosenmund reduction is highly selective for the conversion of acyl chlorides to aldehydes, using a poisoned palladium catalyst (e.g., Pd on BaSO₄) to prevent over-reduction to the corresponding alcohol. wikipedia.orgbyjus.com

The Williamson ether synthesis is a classic method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com For Hexanal, 2-phenoxy-, this would involve the reaction of sodium phenoxide with 2-bromohexanal. However, the presence of the aldehyde in the electrophile could lead to side reactions. A more viable Williamson approach would be to use a precursor where the aldehyde is protected or in a different oxidation state, such as 2-bromohexanoic acid, followed by subsequent functional group manipulation. The Sₙ2 nature of the reaction inherently ensures regioselectivity at the C-2 position. wikipedia.orgmasterorganicchemistry.com

Green Chemistry Principles in Hexanal, 2-phenoxy- Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to enhance sustainability. This involves the use of safer solvents, minimizing waste through high atom economy, and employing catalytic rather than stoichiometric reagents. pharmacyjournal.in

In the context of Hexanal, 2-phenoxy- synthesis, the choice of solvent is a key consideration. Traditional solvents like dichloromethane (B109758) can be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are less hazardous and derived from renewable resources. sigmaaldrich.com Water is also an attractive green solvent, and phase-transfer catalysis can be employed to facilitate reactions between water-insoluble organic substrates and aqueous reagents. mdpi.commdpi.com

The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. Catalytic methods like the Buchwald-Hartwig coupling and Ullmann condensation are generally more atom-economical than stoichiometric reactions. The Rosenmund reduction, while catalytic, generates stoichiometric amounts of waste from the preparation of the acid chloride precursor (e.g., using thionyl chloride).

| Green Chemistry Aspect | Application in Hexanal, 2-phenoxy- Synthesis |

| Solvent Selection | Replacement of halogenated solvents with greener alternatives like 2-MeTHF or CPME. sigmaaldrich.com Use of water as a solvent, potentially with phase-transfer catalysis. mdpi.com |

| Atom Economy | Catalytic C-O bond formation methods are preferred. The precursor synthesis step (e.g., acid chloride formation) can lower the overall atom economy. |

| Catalysis | Use of heterogeneous, recyclable catalysts like Amberlyst-15 to simplify purification and reduce waste. google.com |

Novel Precursor Derivatization for Hexanal, 2-phenoxy- Production

The development of novel precursors and their efficient derivatization is a key area of research for improving the synthesis of Hexanal, 2-phenoxy-. A well-established route involves the preparation of 2-phenoxyhexanoyl chloride, which is then reduced to the target aldehyde. lookchem.com

The synthesis of the 2-phenoxyhexanoyl chloride precursor typically starts from phenol (B47542) and a 2-halo-hexanoic acid derivative. For instance, 2-phenoxypropionic acid can be synthesized from phenol and 2-chloropropionic acid under basic conditions. google.com This can then be converted to the acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. google.com

The subsequent Rosenmund reduction of 2-phenoxyhexanoyl chloride to Hexanal, 2-phenoxy- is a critical step. This catalytic hydrogenation is performed using a palladium on barium sulfate (B86663) catalyst, often poisoned with a sulfur-containing compound to prevent over-reduction of the aldehyde. wikipedia.orgbyjus.com This method has been reported to produce 2-phenoxyalkanals in yields of 70-75%. lookchem.com

Table of Research Findings for the Synthesis of 2-Phenoxyalkanals via Rosenmund Reduction

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|

Mechanistic Investigations of Hexanal, 2 Phenoxy Reactivity

Aldehyde Group Reactivity: Nucleophilic Addition and Condensation Pathways

The aldehyde group is the primary site of reactivity in Hexanal (B45976), 2-phenoxy-. Its electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to nucleophilic addition reactions. This is a fundamental reaction type for aldehydes and ketones. unizin.orglibretexts.orgwikipedia.org The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the breaking of the pi bond and the formation of a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield an alcohol. unizin.orgyoutube.com

Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. libretexts.orgedu.krd Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to an incoming nucleophile compared to the two substituents on a ketone. libretexts.org Electronically, the aldehyde carbonyl is more polarized and thus more electrophilic. edu.krd

Nucleophilic Addition:

A variety of nucleophiles can participate in addition reactions with Hexanal, 2-phenoxy-. The reactivity of the nucleophile plays a significant role in the reaction outcome. For instance, strong nucleophiles like Grignard reagents or organolithium compounds add directly to the carbonyl group. In contrast, weaker nucleophiles often require acid catalysis to activate the carbonyl group.

Condensation Reactions:

Condensation reactions are a vital class of reactions for aldehydes, involving an initial nucleophilic addition followed by a dehydration step. labxchange.orglibretexts.org A prominent example is the aldol (B89426) condensation, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.commagritek.com While Hexanal, 2-phenoxy- can act as the electrophilic partner in such reactions, its ability to form an enolate is influenced by the acidity of the α-hydrogen, which is in turn affected by the adjacent phenoxy group. A patent describes a condensation reaction between salicylaldehyde (B1680747) and 2-phenoxyhexanal in the presence of an acid catalyst. google.com

Phenoxy Moiety Influence on Hexanal, 2-phenoxy- Chemical Transformations

The phenoxy group significantly modulates the reactivity of the aldehyde. Its influence is twofold: electronic and steric.

Electronic Effects: The oxygen atom of the phenoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring, an effect known as resonance. This can influence the electron density at the aldehyde's carbonyl carbon. The presence of substituents on the phenyl ring of the phenoxy group can further tune this electronic effect. Electron-donating groups on the phenoxy ring would increase the electron density, potentially decreasing the electrophilicity of the carbonyl carbon. Conversely, electron-withdrawing groups would have the opposite effect, making the aldehyde more reactive towards nucleophiles. Kinetic studies on similar aromatic systems have shown that the reactivity is sensitive to the electronic nature of substituents on the phenoxy leaving group in nucleophilic aromatic substitution (SNAr) reactions. koreascience.kr

Steric Effects: The bulky nature of the phenoxy group can sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance can affect the rate and feasibility of certain reactions. Studies on the reaction of aldehydes with phenolic compounds have shown that steric hindrance, particularly branching at the 2-position of the aldehyde, can inhibit the reaction. researchgate.net

Oxidative and Reductive Pathways of Hexanal, 2-phenoxy-

Oxidative Pathways:

Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents can achieve this transformation. The Dakin oxidation is a specific reaction for ortho- or para-hydroxylated phenyl aldehydes, which are oxidized by hydrogen peroxide in a base to form a benzenediol and a carboxylate. wikipedia.org While Hexanal, 2-phenoxy- itself does not fit this specific substrate profile, the principles of aldehyde oxidation are relevant. The oxidation of aldehydes can proceed through various mechanisms, often involving the formation of a hydrate (B1144303) intermediate. In biological systems and atmospheric chemistry, oxidation can be initiated by radicals. For example, the reaction of saturated aldehydes with OH radicals often proceeds via H-atom abstraction from the CHO group. copernicus.org

Reductive Pathways:

The aldehyde group of Hexanal, 2-phenoxy- can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. Subsequent protonation of the resulting alkoxide yields the alcohol. In biological contexts, reductive biosynthesis often utilizes NADPH as the reducing agent. libretexts.org The broader concept of oxidative and reductive metabolic pathways is crucial in understanding the fate of such compounds in biological systems. nih.govlibretexts.org These pathways are often compartmentalized within the cell to prevent futile cycles of oxidation and reduction. libretexts.org

Photochemical and Thermal Degradation Mechanisms of Hexanal, 2-phenoxy-

Photochemical Degradation:

The absorption of light can lead to the photochemical degradation of organic molecules. nih.govrsc.orgchalmers.se For Hexanal, 2-phenoxy-, both the aldehyde and the phenoxy chromophores can absorb UV radiation. This can lead to various photochemical processes, including photoionization, photodissociation, and photoaddition. nih.gov The presence of a chromophore that can absorb sunlight can lead to the formation of reactive species like free radicals. nih.gov For instance, the photolysis of other aldehydes has been studied, and it's known that the reaction with OH radicals is a major atmospheric loss process. copernicus.org The degradation can also be sensitized by other molecules, leading to the formation of reactive oxygen species like singlet oxygen. researchgate.net The specific degradation pathways would depend on the wavelength of light and the presence of other reactive species like oxygen. researchgate.net

Thermal Degradation:

At elevated temperatures, Hexanal, 2-phenoxy- will undergo thermal degradation. The decomposition of polymers containing similar structural motifs provides insights into potential degradation pathways. metu.edu.trinchem.org The degradation of polymers often proceeds via free radical mechanisms, leading to chain scission and the formation of smaller volatile molecules. inchem.org For a molecule like Hexanal, 2-phenoxy-, thermal stress could lead to the cleavage of the ether linkage or reactions involving the aldehyde group. The initial stages of thermal degradation for some polymers are observed to begin at temperatures around 260-280°C. metu.edu.tr The specific products would depend on the temperature and atmosphere (e.g., presence or absence of oxygen). researchgate.net For instance, the thermal degradation of polylactic acid, another oxygen-containing polymer, yields products like lactide, cyclic oligomers, and acrylic acid through mechanisms like intramolecular trans-esterification and cis-elimination. mdpi.com

Computational Chemistry and Molecular Modeling Studies of Hexanal, 2 Phenoxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods, particularly Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, providing detailed information about electron distribution and energy levels. mdpi.comimist.maktu.ltrsdjournal.org This information is crucial for predicting the chemical reactivity and stability of Hexanal (B45976), 2-phenoxy-.

Research findings from DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G), would elucidate key electronic parameters. imist.ma The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are of particular importance. E_HOMO is related to the molecule's ability to donate electrons (ionization potential), while E_LUMO relates to its ability to accept electrons (electron affinity). imist.ma The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Hexanal, 2-phenoxy-, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ether and aldehyde groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the aldehyde proton and hydrogens on the aromatic ring, indicating sites for nucleophilic interaction.

While specific studies on Hexanal, 2-phenoxy- are not publicly available, the following table represents typical electronic properties that would be determined from such quantum chemical calculations.

Table 1: Illustrative Calculated Electronic Properties of Hexanal, 2-phenoxy- This table is a representative example of data obtained from DFT calculations.

| Parameter | Calculated Value | Description |

|---|---|---|

| E_HOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.8 D | Measure of the overall polarity of the molecule |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron (I ≈ -E_HOMO) |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added (A ≈ -E_LUMO) |

Conformational Analysis and Energy Landscapes of Hexanal, 2-phenoxy-

For Hexanal, 2-phenoxy-, the key rotatable bonds include the C-O bond of the ether linkage and the C-C bonds within the hexyl chain. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy landscape (PEL) can be constructed. libretexts.orgkyoto-u.ac.jpnd.edu The PEL is a multi-dimensional surface where the low points, or minima, correspond to stable or metastable conformers, and the high points represent the energy barriers (transition states) between them. libretexts.orgresearchgate.net

In the case of Hexanal, 2-phenoxy-, steric hindrance between the bulky phenoxy group and the hexyl chain, as well as electronic interactions, would dictate the preferred conformations. Studies on similar ether-containing molecules show that specific gauche and anti arrangements are often favored. rsc.orgmdpi.com The analysis would reveal the most probable three-dimensional structures of the molecule in the gas phase or in solution, which is a prerequisite for more complex studies like molecular docking or dynamics simulations.

The following interactive table illustrates a hypothetical set of results from a conformational analysis, showing the relative energies of a few possible conformers resulting from rotation around the Cα-Cβ bond of the hexyl chain.

Table 2: Illustrative Conformational Analysis of Hexanal, 2-phenoxy- This table is a representative example of data from a conformational search, showing relative energies of different conformers.

| Conformer | Dihedral Angle (O-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 | 65.1 |

| Gauche (+) | +60° | 0.85 | 17.2 |

| Gauche (-) | -60° | 0.85 | 17.2 |

| Eclipsed | 120° | 3.50 | 0.5 |

Molecular Dynamics Simulations of Hexanal, 2-phenoxy- in Solvation and Interacting Systems

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the movement and behavior of a molecule over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model how Hexanal, 2-phenoxy- behaves in a specific environment, such as in an aqueous solution or interacting with a biological membrane. nih.govnottingham.ac.uk

A typical MD simulation would involve placing one or more molecules of Hexanal, 2-phenoxy- in a simulation box filled with solvent molecules (e.g., water). researchgate.net The system is then allowed to evolve over a period of nanoseconds to microseconds. Analysis of the resulting trajectory provides insights into solvation effects, dynamic stability, and intermolecular interactions. nih.govnih.gov For example, one could study the stability of specific hydrogen bonds between the aldehyde oxygen and water molecules or observe how the flexible hexyl chain moves and folds.

MD simulations are particularly powerful for studying how a molecule like Hexanal, 2-phenoxy- might interact with a cell membrane. By building a model lipid bilayer, simulations can predict whether the molecule prefers to stay in the aqueous phase, adsorb to the membrane surface, or insert itself into the hydrophobic core. acs.orgresearchgate.net Such studies are critical for understanding bioavailability and potential mechanisms of action or toxicity. Key metrics from these simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the potential of mean force (PMF) to calculate the free energy of membrane permeation. acs.org

The table below outlines a hypothetical setup and key results for an MD simulation of Hexanal, 2-phenoxy- in a water box.

Table 3: Illustrative Parameters and Results of an MD Simulation This table is a representative example of data from an MD simulation of Hexanal, 2-phenoxy- in an aqueous environment.

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM / GROMOS |

| Solvent Model | Explicit Water (TIP3P) |

| System Size | ~15,000 atoms (1 solute, ~5000 water molecules) |

| Simulation Time | 200 ns |

| Temperature | 310 K (37 °C) |

| Pressure | 1 atm |

| Average Solute RMSD | 2.1 Å (indicating stable conformation) |

| Solvent Accessible Surface Area (SASA) | 450 Ų |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of Hexanal, 2-phenoxy-

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This approach is widely used in drug discovery and toxicology to predict the activity of new, unsynthesized molecules. nih.govoup.com

To build a QSAR model for derivatives of Hexanal, 2-phenoxy-, a dataset of analogues with varying substituents (e.g., on the phenyl ring or alkyl chain) and their experimentally measured biological activities (e.g., toxicity, receptor binding affinity, or herbicidal effect) would be required. acs.orgresearchgate.netexplorationpub.com For each derivative, a set of numerical values known as molecular descriptors would be calculated. These descriptors can encode various aspects of the molecular structure, including:

Electronic properties: Dipole moment, HOMO/LUMO energies.

Hydrophobicity: LogP (octanol-water partition coefficient).

Topological indices: Molecular connectivity, shape indices.

Steric properties: Molar refractivity, surface area.

Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links the descriptors to the activity. explorationpub.com A robust QSAR model can then be used to predict the activity of novel derivatives, helping to prioritize which compounds to synthesize and test in the lab. nih.gov

The following table and equation provide an illustrative example of a QSAR study for a hypothetical series of substituted phenoxy-hexanal derivatives against an arbitrary biological target.

Table 4: Illustrative Data for a QSAR Model of Hexanal, 2-phenoxy- Derivatives This table is a representative example of data used to build a QSAR model. Activity is given as pIC50 (-log(IC50)).

| Derivative (Substituent at para-position) | LogP | Dipole Moment (D) | Measured pIC50 | Predicted pIC50 |

|---|---|---|---|---|

| -H (Hexanal, 2-phenoxy-) | 3.5 | 2.8 | 5.2 | 5.18 |

| -Cl | 4.1 | 3.5 | 5.7 | 5.72 |

| -CH3 | 4.0 | 2.7 | 5.4 | 5.43 |

| -NO2 | 3.4 | 5.1 | 6.1 | 6.09 |

| -OH | 3.0 | 3.2 | 4.8 | 4.81 |

Hypothetical QSAR Equation: pIC50 = 0.65 * (LogP) + 0.40 * (Dipole Moment) + 1.80

This model suggests that both hydrophobicity (LogP) and polarity (Dipole Moment) positively contribute to the biological activity of this hypothetical series of compounds.

Advanced Analytical Methodologies for Detection and Quantification of Hexanal, 2 Phenoxy

Chromatographic Separations and Spectroscopic Detection in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

No specific GC-MS methods for the trace analysis of Hexanal (B45976), 2-phenoxy- have been detailed in the available scientific literature. While GC-MS is a powerful and commonly used technique for the analysis of volatile and semi-volatile organic compounds, and has been used to identify related compounds like hexanal and 2-phenoxyethanol (B1175444) in various samples, dedicated methods for Hexanal, 2-phenoxy- are not documented. epa.govlookchem.com This includes a lack of information on sample preparation techniques, specific ions for selected ion monitoring (SIM), detection limits, or quantification in any complex matrix.

Hyphenated Techniques for Structural Elucidation and Impurity Profiling

There is a notable absence of published research employing advanced hyphenated techniques for the structural elucidation and impurity profiling of Hexanal, 2-phenoxy-. Techniques such as tandem mass spectrometry (MS/MS), gas chromatography-tandem mass spectrometry (GC-MS/MS), or liquid chromatography-mass spectrometry (LC-MS) are instrumental for such purposes. google.com However, their specific application to characterize Hexanal, 2-phenoxy- and its potential impurities has not been reported.

Non-Destructive Spectroscopic Techniques for In Situ Monitoring

No studies concerning the use of non-destructive spectroscopic techniques, such as Near-Infrared (NIR) or Raman spectroscopy, for the in-situ monitoring of Hexanal, 2-phenoxy- were found. These techniques are valuable for real-time analysis in various settings, but their application for this specific compound is not documented in the available literature.

Data Tables

Due to the lack of specific experimental data for Hexanal, 2-phenoxy- in the scientific literature, no data tables with research findings can be generated.

Biological Interactions and Biotransformation Pathways of Hexanal, 2 Phenoxy in Non Human Systems

Microbial Degradation and Metabolism of Hexanal (B45976), 2-phenoxy-

Microorganisms play a pivotal role in the degradation of organic compounds in the environment. The microbial breakdown of phenoxy-containing compounds, particularly herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-(2-methyl-4-chloro)phenoxypropionic acid (mecoprop), has been extensively studied. nih.gov These studies provide a framework for postulating the microbial degradation of Hexanal, 2-phenoxy-.

The initial step in the microbial degradation of phenoxyalkanoic acids typically involves the cleavage of the ether bond. This can be followed by the degradation of the resulting aromatic and aliphatic fragments. Mixed bacterial cultures isolated from soil have demonstrated the ability to utilize phenoxy acid herbicides as a sole source of carbon and energy. nih.gov It is plausible that soil bacteria could similarly attack the ether linkage in Hexanal, 2-phenoxy-. The degradation pathway would likely involve an initial oxidation of the hexanal moiety to a carboxylic acid, forming 2-phenoxyhexanoic acid. Subsequently, enzymatic cleavage of the ether bond would yield phenol (B47542) and a six-carbon aliphatic acid. Both of these intermediates can then be funneled into central metabolic pathways.

Fungal systems also possess robust enzymatic machinery for degrading complex organic molecules. Extracellular fungal peroxygenases, for instance, are known to catalyze the H₂O₂-dependent cleavage of various ethers. nih.govresearchgate.net This reaction proceeds via a hydrogen abstraction and oxygen rebound mechanism, leading to the formation of a hemiacetal which then hydrolyzes. nih.gov A similar enzymatic action could cleave the ether bond in Hexanal, 2-phenoxy-.

Table 1: Potential Microbial Degradation Products of Hexanal, 2-phenoxy-

| Initial Compound | Potential Intermediate Products | Potential Final Products | Microbial Group |

|---|---|---|---|

| Hexanal, 2-phenoxy- | 2-Phenoxyhexanoic acid, Phenol, Hexanoic acid | CO₂, H₂O, Biomass | Bacteria (e.g., Pseudomonas, Alcaligenes) |

| Hexanal, 2-phenoxy- | Phenol, 2-hydroxyhexanal | CO₂, H₂O, Biomass | Fungi (e.g., Agrocybe aegerita) |

Enzymatic Biotransformations of Hexanal, 2-phenoxy- in Model Organisms

The enzymatic biotransformation of xenobiotics has been investigated in various model organisms, providing insights into the metabolic pathways that may be relevant for Hexanal, 2-phenoxy-. The metabolism of aldehydes and ethers in these organisms can suggest potential transformation routes.

In insects, a diverse array of biotransformation enzymes, including carboxylesterases, cytochromes P450 (P450s), UDP-glucosyltransferases (UGTs), and Glutathione-S-transferases (GSTs), have been identified in olfactory organs. researchgate.net These enzymes are involved in the metabolism of odorant molecules and xenobiotics. researchgate.net Given its structure, Hexanal, 2-phenoxy- could potentially be a substrate for these enzymes. P450s, for example, are known to catalyze a wide range of oxidative reactions, including hydroxylation and ether cleavage. mdpi.com

In aquatic organisms, the metabolism of xenobiotics is also a critical process for detoxification. While specific data on Hexanal, 2-phenoxy- is not available, studies on phenoxy herbicides in aquatic systems indicate that biodegradation is a significant removal mechanism. nih.gov The enzymatic systems in aquatic invertebrates and fish that are responsible for the metabolism of other organic pollutants could potentially transform Hexanal, 2-phenoxy-.

The enzymatic oxidation of aldehydes is a common metabolic pathway. For instance, the oxidation of 2-phenylethylamine to phenylacetic acid proceeds through a phenylacetaldehyde (B1677652) intermediate, which is primarily metabolized by aldehyde dehydrogenase. nih.gov Similarly, the hexanal moiety of Hexanal, 2-phenoxy- could be oxidized to the corresponding carboxylic acid by aldehyde dehydrogenases or related enzymes.

Table 2: Potential Enzymatic Transformations of Hexanal, 2-phenoxy- in Model Organisms

| Model Organism Group | Enzyme Class | Potential Transformation | Resulting Product |

|---|---|---|---|

| Insects | Cytochrome P450 | Ether cleavage, Hydroxylation | Phenol, Hydroxylated derivatives |

| Insects | Aldehyde Dehydrogenase | Oxidation of aldehyde | 2-Phenoxyhexanoic acid |

| Aquatic Invertebrates | Mixed-Function Oxidases | Oxidative degradation | More polar metabolites |

Phytoremediation Potential and Plant Uptake Studies of Hexanal, 2-phenoxy-

Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants. The potential for plants to take up and metabolize Hexanal, 2-phenoxy- can be inferred from studies on phenoxyalkanoic acid herbicides. These herbicides can be absorbed by plants through their roots and leaves. mdpi.com Once inside the plant, they can be translocated and metabolized. ccme.ca

The uptake and translocation of weak acid herbicides like phenoxyacetic acids are influenced by their physicochemical properties and the plant species. mdpi.com Plants possess enzymatic systems, such as P450 monooxygenases and peroxidases, that can metabolize a wide range of organic compounds. These enzymes could potentially act on Hexanal, 2-phenoxy-, leading to its transformation into less toxic metabolites.

The degradation of phenoxy herbicides in plants can involve processes such as decarboxylation or conjugation with plant components like proteins. ccme.ca It is conceivable that Hexanal, 2-phenoxy-, upon uptake by a plant, could undergo oxidation of its aldehyde group to a carboxylic acid, followed by conjugation or further degradation.

Table 3: Plant Species with Potential for Uptake of Phenoxy-like Compounds

| Plant Species | Compound Class Studied | Relevance to Hexanal, 2-phenoxy- |

|---|---|---|

| Various crop and weed species | Phenoxyalkanoic acid herbicides (e.g., 2,4-D, MCPA) | Demonstrates plant uptake and metabolism of phenoxy compounds. mdpi.comccme.ca |

Comparative Biochemical Pathways in Non-Mammalian Systems

Comparing the biochemical pathways for the degradation of phenoxy compounds across different non-mammalian systems reveals both common and distinct strategies.

In bacteria, the degradation of phenoxyalkanoic acids often proceeds through the formation of chlorophenols and subsequent ring cleavage. nih.gov This pathway is well-characterized and involves a series of specific enzymes.

Fungi, as mentioned earlier, can employ extracellular peroxygenases for ether cleavage, a mechanism that differs from the initial steps in many bacterial pathways. nih.govresearchgate.net Fungal degradation can also involve intracellular enzymes like cytochrome P450s. acs.org

In insects, the focus of biotransformation is often on detoxification and rapid clearance of xenobiotics, with enzymes like P450s and GSTs playing a key role in producing more water-soluble metabolites for excretion. researchgate.net

The anaerobic degradation of alkanes, which could be relevant to the hexyl chain of Hexanal, 2-phenoxy-, has been shown in some bacteria to proceed via fumarate (B1241708) addition. nih.gov This represents a fundamentally different activation mechanism compared to the aerobic oxidative pathways.

For Hexanal, 2-phenoxy-, it is likely that different non-mammalian systems would employ distinct initial enzymatic attacks. Bacteria might favor cleavage of the ether bond, while insects might prioritize oxidation and conjugation of the molecule. The specific pathways would depend on the enzymatic repertoire of the organism and the environmental conditions.

Table 4: Comparison of Potential Initial Biotransformation Steps for Hexanal, 2-phenoxy-

| Organism Group | Potential Initial Reaction | Key Enzyme Type |

|---|---|---|

| Aerobic Bacteria | Ether bond cleavage | Dioxygenase / Monooxygenase |

| Fungi | Ether bond cleavage | Peroxygenase / Cytochrome P450 |

| Insects | Oxidation / Hydroxylation | Cytochrome P450 |

| Plants | Oxidation / Conjugation | Peroxidase / P450 / Transferases |

Environmental Fate and Degradation Mechanisms of Hexanal, 2 Phenoxy

Photolytic Degradation in Atmospheric and Aquatic Environments

The atmospheric degradation of Hexanal (B45976), 2-phenoxy- is anticipated to be primarily driven by its reaction with photochemically produced hydroxyl (OH) radicals. nist.govutoronto.canih.gov The aldehyde functional group is particularly susceptible to attack by OH radicals, which is a major removal pathway for many volatile organic compounds (VOCs) in the troposphere. nist.govutoronto.canih.gov

While direct photolysis by sunlight is a potential degradation route for some chemicals, its significance for Hexanal, 2-phenoxy- is difficult to assess without specific data on its UV-visible absorption spectrum. rsc.orgcmascenter.orgcaltech.edu However, the reaction with OH radicals is expected to be the dominant atmospheric loss process. nist.govutoronto.canih.gov The rate constant for the gas-phase reaction of OH radicals with Hexanal, 2-phenoxy- can be estimated based on structure-activity relationships (SARs), by considering the rate constants of structurally similar compounds like hexanal and phenoxy compounds. utoronto.canih.gov

The estimated atmospheric half-life, based on these reactions, provides an indication of the persistence of Hexanal, 2-phenoxy- in the air. This rapid degradation suggests a low potential for long-range atmospheric transport.

Table 1: Estimated Atmospheric Degradation of Hexanal, 2-phenoxy-

| Parameter | Estimated Value | Basis of Estimation |

| OH Radical Reaction Rate Constant | ~2.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Structure-Activity Relationship (SAR) based on hexanal and phenoxy compounds utoronto.canih.gov |

| Estimated Atmospheric Half-life | ~1.5 days | Calculated based on the estimated OH radical reaction rate constant and an average atmospheric OH radical concentration of 1 x 10⁶ molecules cm⁻³ |

In aquatic environments, direct photolysis could contribute to the degradation of Hexanal, 2-phenoxy-, particularly in sunlit surface waters. The efficiency of this process would depend on the compound's ability to absorb sunlight and the quantum yield of the reaction. rsc.orgcmascenter.orgcaltech.edu Indirect photolysis, involving reactions with other photochemically generated reactive species like hydroxyl radicals, may also play a role.

Hydrolytic Stability and Transformation Kinetics in Aqueous Systems

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a chemical to hydrolysis is an important factor in its environmental persistence in aquatic systems. pnnl.gov

Phenol (B47542) ethers are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 4-9). wikipedia.orgtestbook.com The ether linkage in these compounds is resistant to cleavage by water unless catalyzed by strong acids or bases, or through enzymatic action. wikipedia.orgtestbook.com The presence of the aldehyde group in Hexanal, 2-phenoxy- is not expected to significantly alter the inherent stability of the phenoxy ether bond to hydrolysis. researchgate.net Therefore, abiotic hydrolysis is not considered a significant degradation pathway for this compound in natural aquatic environments. pnnl.govfao.orgepa.gov

Table 2: Hydrolytic Stability of Hexanal, 2-phenoxy-

| pH Range | Hydrolytic Stability | Rationale |

| 4 - 9 | Stable | Phenoxy ether linkage is resistant to hydrolysis under environmentally relevant pH conditions. wikipedia.orgtestbook.com |

Sorption and Mobility Characteristics in Soil and Sediment Compartments

The movement of Hexanal, 2-phenoxy- through soil and its partitioning into sediment are largely governed by its sorption characteristics. nih.govchemsafetypro.com Sorption is the process by which a chemical binds to solid particles, such as soil organic matter and clay minerals. nih.govchemsafetypro.com The extent of sorption is often quantified by the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). nih.govchemsafetypro.comecetoc.org

As a relatively non-polar organic compound, Hexanal, 2-phenoxy- is expected to primarily sorb to the organic matter fraction of soils and sediments. ecetoc.orgservice.gov.uk The mobility of such compounds in soil is inversely related to their sorption coefficient; higher sorption leads to lower mobility. researchgate.netnih.govtnau.ac.infrontiersin.org The mobility of Hexanal, 2-phenoxy- can be classified based on its estimated Koc value.

Table 3: Estimated Soil Sorption and Mobility of Hexanal, 2-phenoxy-

| Parameter | Estimated Value | Mobility Classification | Basis of Estimation |

| Log Koc | ~3.2 | Low to Moderate Mobility | Estimated based on its chemical structure and the properties of similar phenoxy compounds. service.gov.ukresearchgate.net |

A Log Koc value in this range suggests that Hexanal, 2-phenoxy- will have a tendency to be sorbed by soil and sediment, which would limit its potential to leach into groundwater. However, in soils with low organic matter content, its mobility could be higher. Current time information in Asia/Manila.tus.ac.jp

Biodegradation Pathways in Natural Ecosystems

Biodegradation by microorganisms is expected to be a significant degradation pathway for Hexanal, 2-phenoxy- in the environment. tus.ac.jpsciencedaily.comnih.govasm.org Research on structurally similar compounds, such as 2-phenoxyacetophenone, has identified several genera of bacteria and fungi capable of cleaving the ether bond. tus.ac.jpsciencedaily.comnih.govasm.org This suggests a likely metabolic pathway for Hexanal, 2-phenoxy-.

The initial step in the biodegradation of Hexanal, 2-phenoxy- is likely the cleavage of the ether linkage, yielding phenol and hexanal. tus.ac.jpsciencedaily.comnih.govasm.org Both of these breakdown products are readily biodegradable by a wide range of microorganisms in the environment. Phenol is typically hydroxylated to form catechol, which then undergoes ring cleavage through either the ortho or meta pathway, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. frontiersin.org Hexanal, an aliphatic aldehyde, is expected to be oxidized to hexanoic acid, which can then be further degraded through the beta-oxidation pathway. mdpi.com

Several microorganisms have been identified that can transform the structurally similar compound 2-phenoxyacetophenone, indicating their potential to also degrade Hexanal, 2-phenoxy-.

Table 4: Microorganisms Involved in the Degradation of Structurally Similar Phenoxy Ethers

| Microorganism Genus | Type | Reference |

| Acinetobacter | Bacterium | tus.ac.jpsciencedaily.comnih.govasm.org |

| Cupriavidus | Bacterium | tus.ac.jpsciencedaily.comnih.gov |

| Nocardioides | Bacterium | tus.ac.jpsciencedaily.comnih.gov |

| Streptomyces | Bacterium | researchgate.nettus.ac.jpsciencedaily.com |

| Penicillium | Fungus | tus.ac.jpsciencedaily.comnih.gov |

The rate of biodegradation will be influenced by various environmental factors, including temperature, pH, oxygen availability, and the composition of the microbial community. smithers.commdpi.comnih.gov

Role of Hexanal, 2 Phenoxy in Complex Chemical Systems and Material Science

Interaction with Polymeric Materials and Matrix Systems

The interaction of 2-phenoxyhexanal with polymeric materials is a critical factor for its incorporation into products such as scented plastics, active packaging, or functional coatings. The compatibility and nature of these interactions depend on the polymer's chemical structure and the intermolecular forces at play.

The 2-phenoxyhexanal molecule possesses distinct regions that govern its interactions. The aldehyde group can participate in hydrogen bonding as an acceptor, and its polarity contributes to dipole-dipole interactions. The phenoxy group and the butyl chain are predominantly nonpolar and will interact favorably with nonpolar or aromatic polymers through van der Waals forces and potential π-π stacking interactions.

The compatibility of a small molecule like 2-phenoxyhexanal with a polymer matrix can be predicted using concepts like the Flory-Huggins theory, which considers the thermodynamics of mixing, including enthalpic interaction parameters and combinatorial entropy. ethz.ch For a polymer and a small molecule to be miscible, the Gibbs free energy of mixing must be negative. The interactions can be broadly categorized:

Nonpolar Polymers: In polymers like polyethylene (B3416737) (PE) or polypropylene (B1209903) (PP), the primary interactions would be dispersive forces between the alkyl chain and phenoxy group of 2-phenoxyhexanal and the polymer backbone. The polar aldehyde group would likely lead to low compatibility, potentially causing phase separation.

Polar Polymers: For polymers containing ester or amide groups, such as polyethylene terephthalate (B1205515) (PET) or polyamides (Nylons), the potential for hydrogen bonding and dipole-dipole interactions with the aldehyde group of 2-phenoxyhexanal increases. However, the nonpolar part of the molecule can still limit miscibility.

Aromatic Polymers: In polymers like polystyrene (PS) or polycarbonate (PC), the phenoxy group of 2-phenoxyhexanal can engage in favorable π-π stacking interactions with the aromatic rings in the polymer backbone, enhancing compatibility.

Elastomers and Rubbers: The flexibility of elastomeric chains might accommodate the molecule more easily, but compatibility will still be dictated by polarity matching.

The aldehyde group is also a site of potential chemical reaction with certain polymer functionalities, especially at elevated temperatures or in the presence of catalysts, which could lead to covalent bonding of the molecule to the polymer matrix. This could be desirable for permanent modification but detrimental if it alters the polymer's properties negatively.

| Polymer Type | Dominant Interaction with 2-Phenoxyhexanal | Expected Compatibility | Potential Effects |

|---|---|---|---|

| Polyolefins (e.g., PE, PP) | Van der Waals (Dispersive) | Low | Phase separation, plasticization at low concentrations. |

| Polyesters (e.g., PET) | Dipole-dipole, Hydrogen bonding (acceptor) | Moderate | Potential for miscibility, may affect crystallinity. |

| Polyamides (e.g., Nylon) | Hydrogen bonding | Moderate to High | Good compatibility, potential for Schiff base formation at high temp. |

| Polystyrene (PS) | π-π stacking, Van der Waals | High | Good miscibility, acts as a plasticizer. |

| Poly(methyl methacrylate) (PMMA) | Dipole-dipole | Moderate | Good optical clarity in blends may be maintained. |

Encapsulation Technologies for Controlled Release Studies

The controlled release of volatile compounds like aldehydes is crucial for applications in fragrances, food preservation, and agriculture. Encapsulation protects the active molecule from premature degradation or volatilization and allows for its release to be triggered by specific stimuli such as moisture, heat, pH change, or mechanical stress. Given its structural similarities to other fragrance aldehydes, 2-phenoxyhexanal is a prime candidate for encapsulation using established technologies.

Common encapsulation methods suitable for 2-phenoxyhexanal include:

Spray-Drying: This technique involves creating an emulsion of the oil (2-phenoxyhexanal) in an aqueous solution of a carrier material (like modified starch or maltodextrin) and then atomizing the mixture into a hot air stream. google.pl The water evaporates rapidly, leaving solid microcapsules with the active compound trapped within the core.

Complex Coacervation: This method relies on the interaction between two oppositely charged polymers, such as gelatin and acacia gum, in an aqueous solution. When the pH and concentration are adjusted, the polymers form a complex that phase-separates and encapsulates oil droplets dispersed in the system.

Interfacial Polymerization: In this process, a microcapsule wall is formed at the interface of an oil-in-water emulsion. Monomers are dissolved in the dispersed oil phase and the continuous water phase. A polymerization reaction is then initiated at the interface, creating a solid polymeric shell around the oil droplets. Melamine-formaldehyde and polyurea/polyurethane shells are common. researchgate.net

Cyclodextrin (B1172386) Inclusion: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules like 2-phenoxyhexanal, provided the guest fits within the cavity. The hydrophobic part of 2-phenoxyhexanal would be driven into the CD cavity in an aqueous environment, forming an inclusion complex that can enhance stability and control release. newdrugapprovals.org

The release of 2-phenoxyhexanal from these systems can be tuned. For instance, in spray-dried capsules, release is often triggered by moisture, which dissolves the matrix. In interfacial polymerization capsules, release occurs through diffusion or rupture of the shell. For cyclodextrin complexes, release happens upon exposure to water, which displaces the guest molecule, or by heating, which can dissociate the complex.

| Encapsulation Technology | Typical Wall Material | Release Mechanism | Suitability for 2-Phenoxyhexanal |

|---|---|---|---|

| Spray-Drying | Modified Starch, Maltodextrin, Gums | Moisture, Temperature | High: Protects from oxidation, suitable for powders. |

| Complex Coacervation | Gelatin, Acacia Gum | Mechanical Stress (Rupture), pH | High: Good for liquid formulations, high payload possible. |

| Interfacial Polymerization | Polyurea, Polyurethane, Melamine-Formaldehyde | Mechanical Stress (Rupture), Diffusion | High: Creates robust, impermeable shells for long-term protection. |

| Cyclodextrin Inclusion | β-Cyclodextrin, γ-Cyclodextrin | Displacement (by water), Temperature | Moderate to High: Depends on molecular fit, enhances water solubility and stability. |

Chemical Interactions in Multicomponent Formulations

The aldehyde group in 2-phenoxyhexanal is a key center of reactivity, making its chemical interactions within a multicomponent formulation a critical consideration for product stability and performance. The presence of nucleophiles, oxidizing agents, or catalysts can lead to the transformation of the molecule.

Key reactions include:

Reaction with Amines: Aldehydes readily react with primary amines to form Schiff bases (imines). This is particularly relevant in formulations containing proteins or amino acids. This reaction is typically reversible, especially under acidic conditions. mdpi.com

Oxidation: The aldehyde group is susceptible to oxidation, converting it to the corresponding carboxylic acid (2-phenoxyhexanoic acid). This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by other oxidizing agents in the formulation. This transformation would significantly alter the sensory and chemical properties of the molecule.

Acetal Formation: In the presence of alcohols and an acid catalyst, 2-phenoxyhexanal can form an acetal. This reaction is reversible and is often used as a protecting group strategy in synthesis. In a formulation, the presence of high concentrations of alcohols could lead to this equilibrium, affecting the availability of the free aldehyde.

Aldol (B89426) and Related Reactions: Like other enolizable aldehydes, 2-phenoxyhexanal can undergo self-condensation or react with other carbonyl compounds under acidic or basic conditions.

Cyclization: A significant reaction of 2-phenoxyhexanal is its acid-catalyzed intramolecular cyclization to form 2-butylbenzofuran. lookchem.comnewdrugapprovals.orgbeilstein-journals.orgnewdrugapprovals.org This reaction is an important synthetic route but could also occur unintentionally in acidic formulations, leading to a complete change in the chemical identity and properties of the starting material.

Understanding these potential reactions is vital for formulators to ensure the stability of 2-phenoxyhexanal in the final product by controlling pH, excluding oxygen, and avoiding incompatible ingredients.

| Reactant Type | Reaction Product | Conditions | Significance in Formulations |

|---|---|---|---|

| Primary Amines (e.g., proteins) | Schiff Base (Imine) | Neutral or slightly basic pH | Loss of aldehyde, potential discoloration, binding to biological substrates. |

| Oxidizing Agents (e.g., O₂, peroxides) | 2-Phenoxyhexanoic Acid | Presence of oxygen, light, metal ions | Loss of desired properties, potential for off-odors, pH change. |

| Alcohols | Acetal | Acid catalysis | Reduces volatility and reactivity of the aldehyde; reversible. |

| Acids (catalytic) | 2-Butylbenzofuran | Acidic pH | Complete transformation of the molecule, loss of original function. |

Surface Chemistry and Adsorption Phenomena

The adsorption of 2-phenoxyhexanal onto surfaces is governed by its amphiphilic character. The molecule has a polar, hydrophilic aldehyde group and a larger, nonpolar/hydrophobic part consisting of the phenoxy group and the butyl chain. This structure dictates how it will orient itself at interfaces and adsorb onto solid surfaces from either gas or liquid phases.

The nature of the surface is paramount in determining the extent and mechanism of adsorption:

Hydrophilic Surfaces: On surfaces like silica, clays, or cellulose, which possess hydroxyl groups, the primary interaction is expected to be hydrogen bonding between the surface -OH groups and the oxygen atom of the aldehyde. The nonpolar tail would likely orient away from the surface, especially in an aqueous environment.

Hydrophobic Surfaces: On nonpolar surfaces, such as activated carbon, graphitic materials, or hydrophobic polymers, the adsorption will be driven by van der Waals forces. nih.gov The phenoxy and alkyl parts of the molecule will preferentially interact with the surface, displacing water molecules in aqueous systems (hydrophobic effect). The adsorption of similar compounds, like phenoxyalkanoic acids, on activated carbon is a well-studied process. nih.govmdpi.com

Charged Surfaces: The adsorption on charged surfaces will be influenced by the solution pH. While 2-phenoxyhexanal is neutral, its oxidation product, 2-phenoxyhexanoic acid, is anionic at neutral and high pH and would interact strongly with positively charged surfaces. mdpi.comresearchgate.net

The study of adsorption isotherms (e.g., Langmuir, Freundlich) can provide quantitative data on the adsorption capacity and affinity of 2-phenoxyhexanal for a given surface. This is relevant for applications such as water purification, where one might want to remove it from a medium, or in the functionalization of surfaces, where controlled deposition is desired.

| Surface Type | Primary Adsorption Mechanism | Expected Adsorption Strength | Orientation of 2-Phenoxyhexanal |

|---|---|---|---|

| Hydrophilic (e.g., Silica, Cellulose) | Hydrogen Bonding | Moderate | Aldehyde group oriented towards the surface. |

| Hydrophobic (e.g., Activated Carbon) | Van der Waals, Hydrophobic Effect | High | Phenoxy-alkyl part oriented towards the surface. |

| Positively Charged (e.g., Alumina at low pH) | Dipole-Cation Interaction | Moderate | Aldehyde oxygen interacting with positive sites. |

| Negatively Charged (e.g., Silica at high pH) | Repulsive/Weak Interaction | Low | Minimal adsorption expected. |

Emerging Research Frontiers and Future Directions for Hexanal, 2 Phenoxy Studies

Exploration of Novel Derivatization Strategies for Advanced Materials

The functional core of Hexanal (B45976), 2-phenoxy-, featuring both an aldehyde group and a phenoxy ether linkage, presents a rich platform for chemical modification. Future research will focus on strategic derivatization to synthesize advanced materials with tailored properties. Derivatization, the process of chemically modifying a compound to enhance its analytical detection or to create new functionalities, is a key strategy for unlocking novel applications. nih.govtandfonline.com

One promising frontier is the development of new polymers and resins. The aldehyde group can be targeted for condensation reactions, polymerization, or conversion to other functional groups like alcohols or carboxylic acids, which can then serve as monomers. The phenoxy moiety can also be functionalized, for example, through electrophilic aromatic substitution on the phenyl ring, to introduce additional cross-linking sites or to modify properties such as thermal stability and solubility.

Another area of exploration involves creating functional surfaces and coatings. By grafting derivatives of Hexanal, 2-phenoxy- onto substrates, materials with specific surface properties, such as hydrophobicity, biocompatibility, or antimicrobial activity, could be developed. For instance, converting the aldehyde to a quaternary ammonium (B1175870) group could impart antimicrobial properties.

Furthermore, the creation of controlled-release systems represents a significant opportunity. Inspired by research on other aldehydes, Hexanal, 2-phenoxy- could be incorporated into precursor compounds that are then embedded within electrospun fibers or other matrices. mi-6.co.jp These precursors would be designed to release the active aldehyde under specific environmental triggers, such as changes in pH or the presence of certain enzymes, finding use in applications like active food packaging or targeted therapeutic delivery. The development of innovative derivatization reagents, such as N-heterocyclic carbenes (NHCs), could offer highly selective and stable modifications for these purposes. acs.org

Table 1: Potential Derivatization Strategies for Hexanal, 2-phenoxy- and Their Applications

| Derivatization Strategy | Target Functional Group | Potential Reagent/Method | Resulting Functionality | Potential Application |

| Reductive Amination | Aldehyde | Ammonia/H₂, NaBH₃CN | Primary Amine | Intermediate for pharmaceuticals, precursor for polyamides |

| Oxidation | Aldehyde | Aldehyde Dehydrogenase, O₂ | Carboxylic Acid | Monomer for polyesters, intermediate for plasticizers |

| Acetal Formation | Aldehyde | Diols (e.g., Ethylene Glycol) | Cyclic Acetal | Protecting group in multi-step synthesis, controlled release systems |

| Knoevenagel Condensation | Aldehyde | Active Methylene Compounds | α,β-Unsaturated System | Precursor for Michael addition reactions, synthesis of complex molecules |

| Aromatic Nitration | Phenoxy Ring | HNO₃/H₂SO₄ | Nitro-Phenoxy Group | Intermediate for dyes, energetic materials, or further functionalization |

| Surface Grafting | Aldehyde/Phenoxy Ring | Silane Coupling Agents | Covalently Bound Layer | Modified electrodes, functionalized nanoparticles, biocompatible coatings |

Integration of Omics Technologies in Biotransformation Research

The biotransformation of Hexanal, 2-phenoxy- by microorganisms and enzymes represents a critical area of future research, with significant implications for environmental science and biotechnology. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of how this compound is metabolized in biological systems. frontiersin.orgacs.orgfrontiersin.org

Biotransformation pathways for related phenoxy compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid and the preservative 2-phenoxyethanol (B1175444), have been studied, revealing that microorganisms can cleave the ether bond and degrade the aromatic ring. envipath.orgnih.gov Future studies will likely identify specific bacterial or fungal strains capable of utilizing Hexanal, 2-phenoxy- as a carbon source.

Omics technologies will provide a system-level view of these degradation processes: frontiersin.org

Genomics and Metagenomics will be used to screen microbial communities from contaminated environments to identify the specific genes and organisms responsible for degrading Hexanal, 2-phenoxy-. This involves sequencing the entire genetic content to find catabolic gene clusters. frontiersin.orgnih.gov

Transcriptomics will reveal which of these identified genes are actively expressed in the presence of the compound. By analyzing the messenger RNA (mRNA), researchers can understand the cell's immediate response to the introduction of Hexanal, 2-phenoxy-.

Proteomics , the large-scale study of proteins, will identify the specific enzymes (e.g., etherases, dehydrogenases, monooxygenases) that are produced to carry out the breakdown reactions.

Metabolomics will complement this by identifying and quantifying the intermediate and final breakdown products (metabolites), thus mapping the complete degradation pathway. nih.gov

This integrated omics approach will not only elucidate the natural fate of Hexanal, 2-phenoxy- in the environment but will also enable the development of enhanced bioremediation strategies for contaminated sites and the engineering of novel biocatalytic systems for producing valuable chemicals from this precursor. frontiersin.orgnih.gov

Table 2: Application of Omics Technologies to Study Hexanal, 2-phenoxy- Biotransformation

| Omics Technology | Core Focus | Key Information Gained | Potential Impact |

| Genomics | DNA | Identification of genes and microbial strains involved in degradation. | Discovery of novel catabolic pathways and enzymes. |

| Transcriptomics | RNA | Analysis of gene expression in response to the compound. | Understanding of the regulatory networks controlling degradation. |

| Proteomics | Proteins | Identification of the specific enzymes catalyzing the breakdown. | Characterization of key biocatalysts for industrial applications. |

| Metabolomics | Metabolites | Tracking of intermediate and final breakdown products. | Complete mapping of the biotransformation pathway and identification of potential toxic byproducts. |

Development of Sustainable Synthesis Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. alfa-chemistry.com The development of sustainable synthesis routes for Hexanal, 2-phenoxy- is a key research frontier, moving away from traditional methods that may rely on harsh conditions or hazardous reagents. nih.govosaka-u.ac.jp

Future research is expected to focus on several green synthetic strategies:

Catalytic Approaches: The classic Williamson ether synthesis, a common method for producing ethers, is being re-evaluated to incorporate greener components. numberanalytics.comorgchemres.org This includes the use of recyclable heterogeneous catalysts, such as zeolites, and the replacement of toxic solvents with more benign alternatives like water or bio-derived solvents. alfa-chemistry.comsciforum.net Microwave-assisted synthesis is another promising technique that can dramatically reduce reaction times and energy consumption. benthamdirect.com

Novel Reductive Etherification: New methods that form ethers directly from alcohols and aldehydes without the need for harsh reducing agents are emerging. chemrxiv.orgrsc.orgrsc.org These "hydride-free" strategies, which may involve the interception of oxocarbenium ion intermediates, offer a more atom-economical and safer route to compounds like Hexanal, 2-phenoxy-. chemrxiv.orgrsc.org

Biocatalysis: The use of enzymes to synthesize chemicals offers high selectivity under mild conditions. uva.nl Research could explore the use of engineered enzymes to catalyze the formation of the ether linkage in Hexanal, 2-phenoxy-. Furthermore, biocatalytic processes can be used to produce the aldehyde precursor itself from renewable feedstocks, creating a fully bio-based production pipeline. mdpi.comsciepublish.com

These sustainable approaches aim to reduce the environmental footprint of chemical production, lower costs, and improve safety, aligning the synthesis of Hexanal, 2-phenoxy- with the demands of a modern, circular economy.

Table 3: Comparison of Potential Synthesis Routes for Hexanal, 2-phenoxy-

| Synthesis Route | Description | Advantages | Challenges |

| Traditional Williamson Ether Synthesis | Reaction of a phenoxide with a 6-halo-hexanal or similar alkyl halide. | Well-established, versatile. | Often uses harsh bases, toxic solvents, and may produce salt waste. |

| Green Catalytic Etherification | Williamson-type reaction using a recyclable catalyst (e.g., zeolite) and a green solvent, potentially with microwave assistance. sciforum.netbenthamdirect.com | Reduced waste, lower energy consumption, improved safety. | Catalyst development and optimization required; potential for lower yields. |

| Direct Reductive Etherification | One-pot reaction of a phenol (B47542) with a hexanal precursor alcohol and aldehyde, using a phosphine-based interception strategy. chemrxiv.orgrsc.org | High atom economy, avoids harsh reductants, good functional group tolerance. | Stoichiometric use of phosphine (B1218219) reagent, which requires regeneration or disposal. |

| Biocatalytic Synthesis | Use of enzymes to form the ether bond or to produce aldehyde precursors from renewable sources. uva.nlmdpi.com | High selectivity, mild reaction conditions, uses renewable feedstocks. | Enzyme discovery and engineering can be time-consuming; substrate scope may be limited. |

Theoretical Predictions for Untapped Reactivity Profiles

Computational chemistry and in silico modeling are powerful tools for accelerating chemical discovery by predicting molecular properties and reaction outcomes before a single experiment is performed. mi-6.co.jp For Hexanal, 2-phenoxy-, these theoretical approaches represent a major frontier for uncovering untapped reactivity and guiding the efficient design of new synthetic pathways and applications.

Density Functional Theory (DFT) calculations will be instrumental in elucidating the fundamental electronic structure and reactivity of the molecule. DFT can be used to compute a wide range of properties, such as:

Bond Dissociation Energies: To predict which chemical bonds are most likely to break under thermal or photochemical conditions. canada.ca

Reaction Energetics: To calculate the activation barriers and reaction energies for potential transformations, allowing researchers to predict the feasibility and selectivity of a proposed reaction. nih.govacs.orgsciforum.netacs.org

Molecular Orbitals (HOMO/LUMO): To identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack, providing insights into its inherent reactivity.

Beyond DFT, the rapidly advancing field of Machine Learning (ML) and Artificial Intelligence (AI) is set to transform how chemical reactivity is predicted. eurekalert.org By training ML models on vast datasets of known chemical reactions, researchers can develop algorithms that:

Predict Reaction Outcomes: Given Hexanal, 2-phenoxy- and a set of reagents, these models can predict the most likely products, potentially uncovering novel and unexpected transformations. neurips.ccappliedclinicaltrialsonline.com

Identify Sites of Metabolism: AI models can predict which parts of the molecule are most likely to be metabolized by enzymes like cytochrome P450 or aldehyde oxidase, which is crucial for pharmaceutical and toxicological studies. researchgate.netnih.gov

Optimize Reaction Conditions: ML can be used to build models that suggest the optimal catalysts, solvents, and temperatures to maximize the yield of a desired product.

The integration of these theoretical tools will enable a more rational, data-driven approach to studying Hexanal, 2-phenoxy-, minimizing trial-and-error experimentation and accelerating the discovery of its full chemical potential. mit.edu

Table 4: Theoretical Tools and Predictable Properties for Hexanal, 2-phenoxy-

| Theoretical Tool | Principle | Predictable Properties / Insights |

| Density Functional Theory (DFT) | Quantum mechanical modeling of electron density. | Bond strengths, activation energies, reaction mechanisms, spectroscopic properties (NMR, IR), electrostatic potential maps. nih.govsciforum.net |

| Molecular Dynamics (MD) | Simulation of atomic and molecular motion over time. | Conformational analysis, solvent effects, binding affinity to biological targets, diffusion rates. |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical correlation of chemical structure with biological activity or chemical reactivity. | Prediction of toxicity, bioavailability, and specific activities based on molecular descriptors. |

| Machine Learning (ML) / Artificial Intelligence (AI) | Algorithmic learning from large chemical datasets. | Prediction of novel reaction products, retrosynthetic pathways, site-of-metabolism, and optimal reaction conditions. mi-6.co.jpmit.educam.ac.uk |

Q & A

Q. How is hexanal quantified as an oxidative marker in lipid-rich matrices, and what methodological considerations ensure accuracy?

Hexanal is quantified using gas chromatography-mass spectrometry (GC-MS) coupled with dynamic headspace sampling. Key steps include:

- Sample preparation : Grinding matrices (e.g., rice, vegetable oils) improves sensitivity .

- Instrumental parameters : A cooled injection system (CIS) at −60°C focuses hexanal desorption, while a DB-5 capillary column (60 m × 0.25 mm) separates analytes .

- Validation : Linear calibration (10 ng mL⁻¹ to 1 µg mL⁻¹, r² = 0.9999), low LOD/LOQ (3.3–9.8 ng mL⁻¹), and intra-day RSD < 4% ensure reproducibility .

- Interference mitigation : Acid value (AV) and peroxide value (PV) correlations validate hexanal’s role in lipid oxidation .

Q. What experimental approaches elucidate hexanal’s antifungal mechanism against Aspergillus flavus?

Hexanal induces apoptosis in fungal conidia via:

- Morphological analysis : Scanning electron microscopy (SEM) reveals spore deformation and membrane damage .

- Oxidative stress assays : ROS production and mitochondrial membrane potential loss are measured using fluorescent probes (e.g., DCFH-DA, JC-1) .

- Transcriptomics : RNA sequencing identifies downregulated genes in energy metabolism (e.g., ATP synthase) and upregulated autophagy-related genes (e.g., ATG8) .

- DNA fragmentation : TUNEL assays confirm apoptotic DNA breakdown .

Q. How is hexanal’s inhibition of phospholipase D (PLD) studied to delay fruit senescence?

- Enzyme activity assays : In vitro PLD activity is measured using radiolabeled substrates (e.g., ³²P-phosphatidylcholine) .

- Gene expression analysis : qRT-PCR quantifies PLD and ripening-related genes (e.g., ACS, ACO) in treated vs. untreated fruit tissues .

- Structural studies : X-ray crystallography or molecular docking predicts hexanal’s binding site on PLD .

Advanced Research Questions

Q. How do contradictory findings on hexanal’s role in lipid oxidation under varying antioxidant (AP) conditions inform experimental design?

Conflicting data on AP’s impact (e.g., reduced hexanal in riboflavin-sensitized emulsions vs. no effect in bulk oils ) necessitate: